molecular formula C9H11N3OS B14132130 1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one CAS No. 88961-90-4

1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one

Katalognummer: B14132130
CAS-Nummer: 88961-90-4
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: NMGAPAXNUUZAPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Vorbereitungsmethoden

The synthesis of 1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene derivatives with azide compounds. One common method involves the reaction of 2-acetylthiophene with 3-azidopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one is primarily related to its ability to undergo click chemistry reactions, forming triazole derivatives. These triazole derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity. The azide group is particularly reactive, allowing for the formation of stable triazole rings that can enhance the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:

Eigenschaften

CAS-Nummer

88961-90-4

Molekularformel

C9H11N3OS

Molekulargewicht

209.27 g/mol

IUPAC-Name

1-[5-(3-azidopropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C9H11N3OS/c1-7(13)9-5-4-8(14-9)3-2-6-11-12-10/h4-5H,2-3,6H2,1H3

InChI-Schlüssel

NMGAPAXNUUZAPN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(S1)CCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.